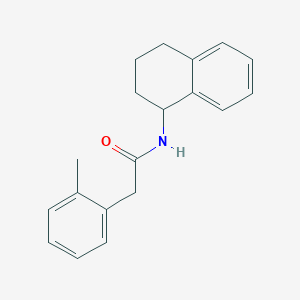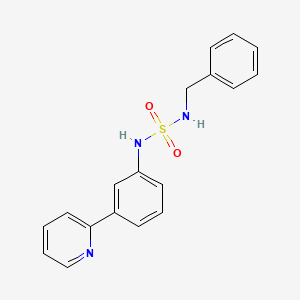![molecular formula C15H17Cl3N2O3 B5301399 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as TCS-OX2-29, is a small molecule antagonist of the orexin-2 receptor. Orexin-2 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. TCS-OX2-29 has been extensively studied for its potential therapeutic applications in various neurological and metabolic disorders.
Mécanisme D'action
TCS-OX2-29 acts as a selective antagonist of the orexin-2 receptor, which blocks the binding of orexin-A and orexin-B to the receptor. Orexin-2 receptor activation is known to increase wakefulness and energy expenditure, while its inhibition promotes sleep and reduces food intake. TCS-OX2-29 has been shown to promote sleep and reduce food intake in animal models, suggesting its potential as a therapeutic agent for sleep and metabolic disorders.
Biochemical and Physiological Effects
TCS-OX2-29 has been shown to have several biochemical and physiological effects in animal models. It promotes sleep by increasing the duration of non-rapid eye movement (NREM) sleep and reducing the duration of rapid eye movement (REM) sleep. It also reduces food intake by decreasing the activity of orexin neurons in the lateral hypothalamus, which are known to promote feeding behavior. TCS-OX2-29 has also been shown to increase energy expenditure by activating brown adipose tissue, which is responsible for thermogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
TCS-OX2-29 has several advantages for lab experiments. It is a highly selective and potent antagonist of the orexin-2 receptor, which allows for precise modulation of orexin signaling. It has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, TCS-OX2-29 has some limitations as well. It has poor solubility in aqueous solutions, which can make it challenging to administer in vivo. It also has a relatively short half-life, which limits its duration of action.
Orientations Futures
TCS-OX2-29 has several potential future directions for research. It can be studied further for its potential therapeutic applications in sleep and metabolic disorders. It can also be used to study the role of orexin signaling in various physiological and pathological conditions. Additionally, TCS-OX2-29 can be modified to improve its pharmacokinetics and pharmacodynamics, such as increasing its solubility and duration of action. Overall, TCS-OX2-29 has significant potential for scientific research and therapeutic applications in the future.
Méthodes De Synthèse
TCS-OX2-29 can be synthesized through a multistep process involving the reaction of 2-aminopyridine with 2,4,5-trichlorophenylacetyl chloride, followed by cyclization with ethylene glycol and spirocyclization with phosgene. The final product is obtained through purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
TCS-OX2-29 has been used extensively in scientific research to study the role of orexin-2 receptor in various physiological and pathological conditions. It has been shown to modulate the activity of orexin neurons, regulate sleep-wake cycles, and influence feeding behavior. TCS-OX2-29 has also been studied for its potential therapeutic applications in various neurological disorders such as narcolepsy, insomnia, and depression, as well as metabolic disorders such as obesity and diabetes.
Propriétés
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl3N2O3/c16-10-7-12(18)13(8-11(10)17)19-14(21)9-20-3-1-15(2-4-20)22-5-6-23-15/h7-8H,1-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBICGSIKGULBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)

![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)

![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)

![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)